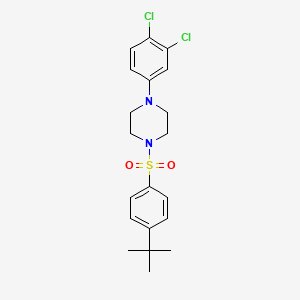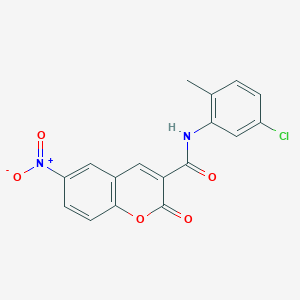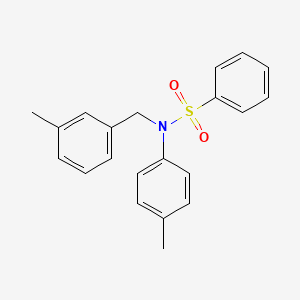
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Overview
Description
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methoxy-methylbenzenesulfonamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves the following steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol reacts with a chlorinated aromatic compound under basic conditions.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting a sulfonyl chloride with an amine. In this case, the amine is the 5-chloro-2-phenoxyphenylamine.
Methoxy and Methyl Substitution: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions, where methoxy and methyl groups are added to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
- Studied for its interactions with biological macromolecules such as proteins and enzymes.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Employed in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, bacterial death.
Comparison with Similar Compounds
- N-(5-chloro-2-phenoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide
Comparison:
- Structural Differences: While the core structure remains similar, the presence of different substituents such as quinazolinyl groups in the similar compounds can lead to variations in their chemical and biological properties.
- Uniqueness: N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of chloro, phenoxy, methoxy, and methyl groups, which confer distinct chemical reactivity and biological activity.
- Applications: The unique structure of this compound may result in different applications compared to its similar counterparts, particularly in terms of its antibacterial and therapeutic potential.
Properties
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-14-8-10-19(25-2)20(12-14)27(23,24)22-17-13-15(21)9-11-18(17)26-16-6-4-3-5-7-16/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIISQSRTCDJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3503727.png)

![N-(4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3503738.png)
![3-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B3503750.png)
![N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503757.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)benzamide](/img/structure/B3503769.png)
![4-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3503770.png)
![N-(2-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3503774.png)
![2-(4-{1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL)ACETIC ACID](/img/structure/B3503779.png)

![methyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3503788.png)
![ETHYL 3,5-DIMETHYL-4-({2,2,2-TRIFLUORO-N-[(FURAN-2-YL)METHYL]ACETAMIDO}METHYL)-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B3503793.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3503798.png)
